TCO4-PEG3-Maleimide

CAS No.:

Cat. No.: VC13677712

Molecular Formula: C24H37N3O8

Molecular Weight: 495.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H37N3O8 |

|---|---|

| Molecular Weight | 495.6 g/mol |

| IUPAC Name | [(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

| Standard InChI | InChI=1S/C24H37N3O8/c28-21(10-13-27-22(29)8-9-23(27)30)25-11-14-32-16-18-34-19-17-33-15-12-26-24(31)35-20-6-4-2-1-3-5-7-20/h1-2,8-9,20H,3-7,10-19H2,(H,25,28)(H,26,31)/b2-1+ |

| Standard InChI Key | PIYOVGQCUVKIQE-OWOJBTEDSA-N |

| Isomeric SMILES | C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

| SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

| Canonical SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Introduction

Chemical Structure and Reactivity

Molecular Architecture

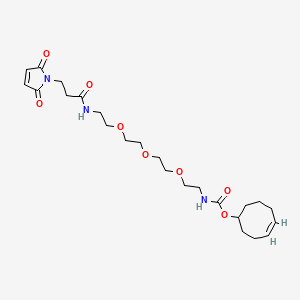

TCO4-PEG3-Maleimide features a modular structure:

-

Trans-cyclooctene (TCO): A strained cycloalkene that reacts rapidly with tetrazines via IEDDA click chemistry (second-order rate constants >10³ M⁻¹s⁻¹) .

-

PEG3 Spacer: A triethylene glycol linker that enhances solubility in aqueous buffers and reduces steric hindrance during conjugation .

-

Maleimide: A thiol-reactive group enabling covalent bonding to cysteine residues in proteins or other thiol-containing molecules .

The molecular formula is C₂₄H₃₇N₃O₈, with a molecular weight of 495.57 g/mol and an exact mass of 495.258 . The absence of defined stereocenters simplifies synthetic routes, while 17 rotatable bonds confer flexibility .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1914971-04-2 | |

| Molecular Weight | 495.57 g/mol | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | 703.1 ± 60.0 °C (760 mmHg) | |

| LogP | 1.08 | |

| Solubility (In Vitro) | DMSO, Ethanol, DMF |

Synthesis and Formulation Strategies

Synthetic Pathways

TCO4-PEG3-Maleimide is synthesized through sequential conjugation:

-

TCO Activation: The TCO group is functionalized with an amine-reactive handle (e.g., NHS ester) for PEG linkage .

-

PEG3 Coupling: Triethylene glycol spacers are introduced via carbodiimide-mediated amidation .

-

Maleimide Addition: A maleimide group is appended to the PEG terminus using thiol-maleimide "click" chemistry .

Industrial suppliers like InvivoChem and Click Chemistry Tools optimize purity (>95%) via reverse-phase HPLC, ensuring batch-to-batch consistency .

Solubility and Formulation

Despite low aqueous solubility (<1 mg/mL), TCO4-PEG3-Maleimide is formulated for in vivo applications using:

Storage at -20°C preserves stability for three years in powder form, while solutions retain integrity for one month at -20°C .

Applications in Biomaterials and Bioconjugation

Protein Labeling and Antibody-Drug Conjugates (ADCs)

The maleimide group targets cysteine residues in antibodies, enabling site-specific payload attachment. For example, TCO4-PEG3-Maleimide-labeled trastuzumab showed >90% conjugation efficiency when reacted with tetrazine-modified cytotoxic agents . The PEG3 spacer minimizes aggregation, a common issue with rigid linkers .

Hydrogel Fabrication

In a landmark study, TCO4-PEG3-Maleimide facilitated the polymerization of coiled-coil peptides into semiflexible rods (Kuhn length = 6–7 nm) via IEDDA crosslinking . At concentrations >5 mM, these polymers formed hydrogels with storage moduli (G') exceeding 1 kPa, suitable for tissue engineering scaffolds .

Table 2: Hydrogel Properties from Coiled-Coil Polymerization

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 100–3,000 kDa | |

| Kuhn Length | 6–7 nm | |

| Gelation Threshold | 5 mM tetrazine | |

| Thermal Transition | 40–60°C |

Comparative Analysis with Analogues

TCO-PEG4-NHS Ester vs. TCO4-PEG3-Maleimide

While both reagents engage in IEDDA reactions, TCO-PEG4-NHS Ester (CAS 1621096-79-4) lacks maleimide functionality, limiting its use to amine-targeted conjugations . The PEG4 spacer in TCO-PEG4-NHS Ester enhances aqueous solubility but reduces conjugation density due to increased steric bulk .

Maleimide vs. NHS Ester Reactivity

Emerging Research and Future Directions

Recent studies exploit TCO4-PEG3-Maleimide for:

-

Theranostic Nanoparticles: Dual-labeled nanoparticles for MRI and drug delivery .

-

Dynamic Hydrogels: Temperature-responsive networks for injectable depots .

Ongoing challenges include optimizing in vivo stability and reducing PEG-related immunogenicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume